molecular formula C16H14F2N6O2 B2862424 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea CAS No. 942000-85-3

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea

Cat. No.: B2862424
CAS No.: 942000-85-3
M. Wt: 360.325
InChI Key: SDZNHSZPTGWJIF-UHFFFAOYSA-N
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Description

1-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea is a synthetic chemical scaffold designed for advanced research applications. This compound features a 1,4-disubstituted urea core, a structure known to facilitate diverse molecular interactions, bridged by a tetrazole ring system. The tetrazole moiety, a bioisostere for carboxylic acids and other functional groups, can improve pharmacokinetic properties such as metabolic stability and membrane permeability, making it a valuable heterocycle in medicinal chemistry and drug discovery . The molecular architecture incorporates a 3,4-difluorophenyl group and a 3-methoxyphenyl unit, which are common pharmacophores found in compounds targeting various enzymes and receptors. While the specific biological profile of this exact molecule requires further characterization, its structural components suggest potential as a key intermediate or lead compound for developing protease inhibitors or agrochemical agents, given that similar tetrazole derivatives are recognized in pesticidal science . Researchers can leverage this compound in structure-activity relationship (SAR) studies, as a building block for constructing more complex chemical entities, or in high-throughput screening campaigns to identify new biological activities. It is an invaluable tool for probing biochemical pathways and expanding chemical libraries in pursuit of new therapeutic and agrochemical candidates.

Properties

IUPAC Name

1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N6O2/c1-26-12-4-2-3-10(7-12)20-16(25)19-9-15-21-22-23-24(15)11-5-6-13(17)14(18)8-11/h2-8H,9H2,1H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZNHSZPTGWJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs with Tetrazole and Urea Moieties

describes five urea-tetrazole derivatives with varying aryl substituents. Key comparisons include:

Compound Name (from ) Substituents on Urea Yield (%) Melting Point (°C) Key Structural Differences vs. Target Compound
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(4-fluorophenyl)urea 4-fluorophenyl 62 166–170 Lacks 3,4-difluorophenyl on tetrazole; 4-F vs. 3-OCH₃ on urea
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(2,4-difluorophenyl)urea 2,4-difluorophenyl 66 268–270 Difluorophenyl on urea instead of tetrazole; higher melting point likely due to symmetry
1-(2-Methyl-6-(1H-tetrazol-5-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea 2-(trifluoromethyl)phenyl 98 255–257 Trifluoromethyl group (strong electron-withdrawing) vs. 3-OCH₃ (electron-donating)

Key Observations :

  • The position and number of fluorine atoms significantly affect melting points and yields. For example, 2,4-difluorophenyl substitution (66% yield, 268–270°C) results in higher thermal stability than 4-fluorophenyl analogs .

Urea Derivatives with Thiazol-Piperazine Hybrids ()

highlights urea compounds with thiazol-piperazine scaffolds. Compound 11l (3-methoxyphenyl substitution) is particularly relevant:

Compound (from ) Substituents on Urea Yield (%) ESI-MS [M+H]⁺ Comparison to Target Compound
11l 3-methoxyphenyl 85.2 496.3 Shares 3-methoxyphenyl but lacks tetrazole; includes piperazine-thiazol moiety
11c 3-chloro-4-fluorophenyl 88.9 518.1 Demonstrates halogenated vs. methoxy electronic effects

Key Observations :

  • The 3-methoxyphenyl group in 11l (ESI-MS 496.3) suggests moderate molecular weight, comparable to the target compound. Methoxy groups may enhance hydrogen-bond acceptor capacity but reduce lipophilicity compared to halogens .

Substituent Effects on Electronic Properties

  • 3,4-Difluorophenyl on Tetrazole : Introduces strong electron-withdrawing effects, which could stabilize the tetrazole ring and enhance binding to hydrophobic pockets. Similar effects are observed in ’s 1-(4-Bromo-2-(1H-tetrazol-5-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea (99+% purity) .

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